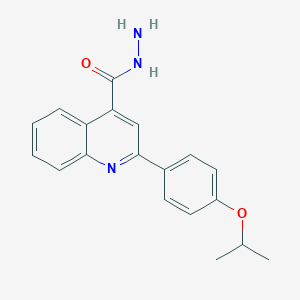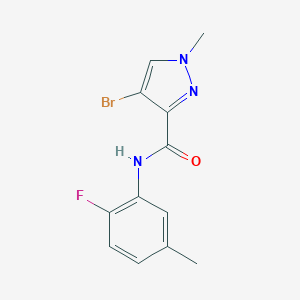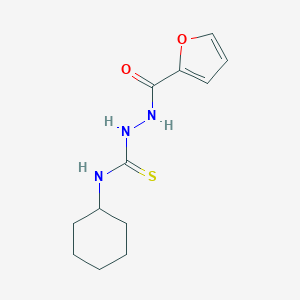
2-(4-イソプロポキシフェニル)キノリン-4-カルボヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
While the exact mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is not clear, quinolones, a class of compounds that includes quinoline derivatives, are known to act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . Target-mediated resistance is the most common and clinically significant form of resistance. It is caused by specific mutations in gyrase and topoisomerase IV that weaken interactions between quinolones and these enzymes .
将来の方向性
The future directions of research on 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide and similar compounds could involve further exploration of their antibacterial activity, particularly against drug-resistant strains . Additionally, more research could be done to understand their mechanism of action and to develop drugs that can overcome resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives with various functional groups.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide
- 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide
- 2-(4-Propoxyphenyl)quinoline-4-carbohydrazide
Uniqueness
2-(4-Isopropoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkoxy groups, the isopropoxy group may confer distinct properties, such as increased lipophilicity or altered binding affinity to molecular targets.
特性
IUPAC Name |
2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)24-14-9-7-13(8-10-14)18-11-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUIWNXYLIOBBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 4-(2,5-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B455610.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide](/img/structure/B455611.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]-2-furamide](/img/structure/B455613.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B455617.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B455618.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B455620.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[4-(2-toluidinosulfonyl)phenyl]-2-furamide](/img/structure/B455621.png)


![Ethyl 4-(2,4-dimethylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B455627.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-2-furamide](/img/structure/B455628.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455629.png)
